N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
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Acylation Reaction: : The thiazole derivative is then subjected to an acylation reaction with 2-(2-methoxyphenoxy)acetyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are carefully controlled.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the methoxyphenoxy group enhances its lipophilicity and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-15-4-2-3-5-16(15)24-10-17(22)21-18-20-14(11-25-18)12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFWVHHHGXOKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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